
(Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)benzoic acid is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)benzoic acid is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by recent research findings and data tables.
Chemical Structure
The chemical formula of this compound is C19H18N2O2S. Its structure features a thiazole ring that is crucial for its biological activity, as it interacts with various biological targets.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of various thiazolidine derivatives against multiple bacterial strains. The compound's mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
TZD-1 | E. coli | 25 µg/mL |
TZD-2 | S. aureus | 15 µg/mL |
TZD-3 | P. aeruginosa | 30 µg/mL |
These findings suggest that this compound may exhibit similar antimicrobial efficacy due to its structural similarities with other active thiazole derivatives .
Antifungal Activity
Thiazolidine derivatives have also been shown to possess antifungal properties. A systematic study on thiazolidines revealed their potential against fungal pathogens, indicating that modifications in the thiazole structure could enhance antifungal activity . The compound's ability to inhibit fungal growth may be attributed to its interference with cell membrane integrity.
Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and inhibition of angiogenesis . The specific compound under discussion has shown promise in preliminary studies, suggesting that it may act on key signaling pathways involved in cancer progression.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
- Cell Signaling Interference : It could interfere with signaling pathways critical for cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) : Induction of ROS generation leading to oxidative stress in target cells.
Case Studies
Recent literature has documented several case studies where thiazole derivatives have been tested for their biological activities:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of thiazolidine derivatives against clinical isolates, demonstrating significant inhibition at low concentrations.
- Cancer Cell Studies : Another investigation focused on the cytotoxic effects of thiazole compounds on various cancer cell lines, reporting a dose-dependent response indicative of their potential as therapeutic agents.
Aplicaciones Científicas De Investigación
Anticancer Activity
Thiazole derivatives, including (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)benzoic acid, have been extensively studied for their anticancer potential. Research indicates that compounds with thiazole structures exhibit cytotoxic effects against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative activity of thiazole derivatives against multiple human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). Among the synthesized compounds, several demonstrated significant activity, with specific emphasis on the structural features that enhance efficacy. For instance, the presence of electron-withdrawing groups like chlorine was found to be crucial for enhancing antiproliferative effects .
Compound | Cell Line | IC50 (µM) | Notable Features |
---|---|---|---|
35a | A375 | 10.5 | Thiazolin-4-one ring |
35b | MCF-7 | 8.3 | Pyrazole moiety |
Anticonvulsant Properties
Thiazole derivatives have also shown promise in anticonvulsant activity. The structural modifications of thiazoles can significantly influence their pharmacological properties.
Case Study: Anticonvulsant Activity
In a recent study, various thiazole analogues were synthesized and tested for their anticonvulsant properties using electroshock seizure models. One notable analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg, indicating substantial anticonvulsant potential .
Analogue | ED50 (mg/kg) | Toxic Dose (mg/kg) | Protection Index |
---|---|---|---|
2 | 18.4 | 170.2 | 9.2 |
Antimicrobial Activity
The compound's thiazole moiety contributes to its antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
Case Study: Antibacterial Evaluation
A study assessed the antibacterial efficacy of various thiazole derivatives against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
36 | Staphylococcus aureus | 0.09 µg/mL |
36 | Escherichia coli | 0.15 µg/mL |
Carbonic Anhydrase Inhibition
Recent research has highlighted the potential of thiazole derivatives as inhibitors of carbonic anhydrase enzymes, which play a crucial role in various physiological processes.
Case Study: Inhibitory Activity
A series of thiazole derivatives were synthesized and evaluated for their inhibitory activity against carbonic anhydrase III (CA-III). The presence of specific functional groups was found to be essential in enhancing inhibitory potency.
Compound | CA-III Inhibition (%) |
---|---|
36 | 85 |
37 | 90 |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)benzoic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, including diazotization, coupling, and cyclization. For example:
Diazotization : Reacting 4-(p-tolyl)thiazol-2-amine with NaNO₂ and H₂SO₄ at 0–5°C to form a diazonium salt .
Coupling : Introducing the benzoic acid moiety via azo-coupling under alkaline conditions .
Cyclization : Optimizing solvent (e.g., acetic acid) and temperature (reflux) to form the thiazole ring .
Purification is achieved via column chromatography or recrystallization, with yields monitored by TLC and confirmed via HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm stereochemistry (Z-configuration) and substituent positions, particularly the thiazole-proton coupling and benzoic acid carbonyl signals .
- FT-IR : Identification of key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzoic acid, C=N stretch at ~1600 cm⁻¹ for the thiazole ring) .
- UV-Vis : Monitoring conjugation via λmax shifts (e.g., π→π* transitions in the azo-thiazole system) .
- Elemental Analysis : Validating purity (>95%) and molecular formula .
Q. What preliminary assays are recommended for assessing biological activity?
- Methodological Answer : Initial screens should focus on:
- Enzyme Inhibition : Testing against kinases or proteases using fluorometric assays (e.g., ATPase activity for kinase targets) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency, while acetic acid improves cyclization .
- Temperature Control : Maintain 0–5°C during diazotization to minimize byproducts; reflux (~110°C) for cyclization .
- Catalyst Use : Additives like Et₃N or NaOAc accelerate coupling steps .
- DOE (Design of Experiments) : Apply factorial designs to evaluate interactions between variables (e.g., solvent, time, catalyst ratio) .
Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings, especially in crowded aromatic regions .
- Computational Modeling : Compare experimental NMR data with DFT-calculated shifts (software: Gaussian, ADF) .
- Variable Temperature NMR : Identify dynamic effects (e.g., tautomerism) by analyzing signal splitting at different temperatures .
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., -CF₃, -OCH₃) on the p-tolyl or benzoic acid group .
- Pharmacophore Mapping : Use docking studies (AutoDock, Schrödinger) to identify critical binding motifs (e.g., thiazole N-atom for H-bonding) .
- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .
Q. What advanced techniques validate interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to immobilized receptors/enzymes .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
- Crystallography : Resolve co-crystal structures (e.g., with kinases) to identify binding pockets .
Q. Methodological Considerations for Data Interpretation
Q. How should discrepancies between computational predictions and experimental results be addressed?
- Methodological Answer :
- Force Field Calibration : Adjust parameters in molecular dynamics simulations to better reflect experimental conditions (e.g., solvent effects) .
- Free Energy Perturbation (FEP) : Calculate relative binding energies of analogs to refine docking models .
- Experimental Validation : Prioritize in vitro assays (e.g., IC₅₀) over in silico predictions for lead optimization .
Q. What are robust strategies for scaling up synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for diazotization and coupling steps .
- Crystallization Engineering : Optimize solvent-antisolvent ratios (e.g., EtOH/water) to enhance crystal purity .
- Process Analytical Technology (PAT) : Use inline HPLC or Raman spectroscopy for real-time monitoring .
Propiedades
IUPAC Name |
4-[[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-3-21-17(14-6-4-13(2)5-7-14)12-24-19(21)20-16-10-8-15(9-11-16)18(22)23/h4-12H,3H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOWFEMGYHWEKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.